molecular formula C6H9N3S B065251 N-(5-methyl-1H-pyrazol-3-yl)ethanethioamide CAS No. 161153-68-0

N-(5-methyl-1H-pyrazol-3-yl)ethanethioamide

Cat. No. B065251
CAS RN: 161153-68-0
M. Wt: 155.22 g/mol
InChI Key: OBXYBSVLYKJSMN-UHFFFAOYSA-N
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Description

N-(5-methyl-1H-pyrazol-3-yl)ethanethioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPTA and has a molecular formula of C7H10N4S.

Mechanism of Action

The mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)ethanethioamide involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects:
Studies have shown that N-(5-methyl-1H-pyrazol-3-yl)ethanethioamide can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines. This compound also promotes the uptake of nutrients and water in plants, leading to increased growth and yield.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-methyl-1H-pyrazol-3-yl)ethanethioamide in lab experiments is its potential applications in various fields, including medicine and agriculture. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in aqueous environments.

Future Directions

There are several potential future directions for the study of N-(5-methyl-1H-pyrazol-3-yl)ethanethioamide. These include further investigations into its anti-inflammatory and analgesic properties, as well as its potential applications in the treatment of various diseases. Additionally, more research is needed to understand the mechanisms underlying the compound's effects on plant growth and yield, as well as its potential applications in sustainable agriculture practices.

Synthesis Methods

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)ethanethioamide involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride and then with ethanethioamide. The reaction yields N-(5-methyl-1H-pyrazol-3-yl)ethanethioamide as a white solid with a melting point of 155-157°C.

Scientific Research Applications

N-(5-methyl-1H-pyrazol-3-yl)ethanethioamide has been widely studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. Studies have shown that N-(5-methyl-1H-pyrazol-3-yl)ethanethioamide can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines.
In addition to its medicinal properties, N-(5-methyl-1H-pyrazol-3-yl)ethanethioamide has also been studied for its potential applications in the field of agriculture. Studies have shown that this compound can increase plant growth and yield by promoting the uptake of nutrients and water.

properties

CAS RN

161153-68-0

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

N-(5-methyl-1H-pyrazol-3-yl)ethanethioamide

InChI

InChI=1S/C6H9N3S/c1-4-3-6(9-8-4)7-5(2)10/h3H,1-2H3,(H2,7,8,9,10)

InChI Key

OBXYBSVLYKJSMN-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC(=S)C

Canonical SMILES

CC1=CC(=NN1)NC(=S)C

synonyms

Ethanethioamide, N-(5-methyl-1H-pyrazol-3-yl)-

Origin of Product

United States

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